3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine
Overview
Description
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazones or hydrazides with suitable reagents.
Etherification: The tetrahydro-2H-pyran-4-ylmethoxy group is introduced through an etherification reaction. This involves the reaction of the chlorinated pyridazine with tetrahydro-2H-pyran-4-ylmethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It serves as a tool compound for studying biological processes and pathways, particularly those involving pyridazine derivatives.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary based on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxypyridazine: A similar compound with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.
3-Chloro-6-hydrazinopyridazine: A derivative with a hydrazino group at the 6-position.
6-Aryl-3(2H)-pyridazinone Derivatives: Compounds with an aryl group at the 6-position and a pyridazinone core.
Uniqueness
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which imparts specific steric and electronic properties
Properties
IUPAC Name |
3-chloro-6-(oxan-4-ylmethoxy)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-1-2-10(13-12-9)15-7-8-3-5-14-6-4-8/h1-2,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZNSVMLGLFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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